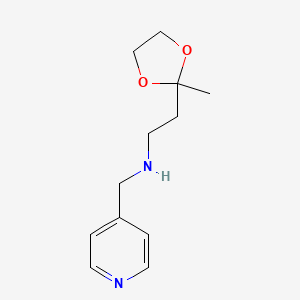
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine is a chemical compound of interest in scientific research. It is commonly referred to as TMA-2 and belongs to the class of phenethylamines. TMA-2 has been studied for its potential use in various fields, including medicine and neuroscience.
作用機序
TMA-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by TMA-2 leads to changes in the activity of neurons in the brain, which may underlie its effects on mood and behavior.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. TMA-2 has also been shown to have effects on heart rate and blood pressure, which may limit its use in humans.
実験室実験の利点と制限
TMA-2 has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. TMA-2 has been shown to have toxic effects in some animal models, which may limit its use in humans. Additionally, its effects on heart rate and blood pressure may make it difficult to use in studies involving human subjects.
将来の方向性
There are several future directions for research on TMA-2. One area of interest is the development of new drugs based on its mechanism of action. Understanding how TMA-2 interacts with the 5-HT2A receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
Another area of interest is the study of TMA-2's effects on brain structure and function. Understanding how TMA-2 affects the brain may lead to new insights into the neural basis of mood and behavior.
Finally, there is a need for further research on the safety and toxicity of TMA-2. Understanding the potential risks associated with its use is important for the development of safe and effective drugs.
合成法
TMA-2 can be synthesized through the reaction of 2,5-dimethoxy-N-(thiophen-3-ylmethyl)phenethylamine with paraformaldehyde, followed by reduction with sodium borohydride. This method has been described in detail in scientific literature and has been used to produce TMA-2 for research purposes.
科学的研究の応用
TMA-2 has been studied for its potential use in various fields of scientific research. One area of interest is its potential as a therapeutic agent in the treatment of psychiatric disorders. Studies have shown that TMA-2 has antidepressant and anxiolytic effects in animal models, which suggest that it may have potential as a treatment for depression and anxiety in humans.
Another area of interest is the study of TMA-2's mechanism of action in the brain. TMA-2 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Understanding the mechanism of action of TMA-2 at this receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
特性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(13-5-6-14-11)3-4-12-8-10-2-7-15-9-10/h2,7,9,12H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVPYZYBBJVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)